- Chemo-enzymic preparation of rengyoside-A, -B, isorengyoside and preparation of their aglycons, Tetrahedron, 1997, 53(13), 4693-4702
Cas no 101489-38-7 (1,4-Cyclohexanediol,1-(2-hydroxyethyl)-, trans-)
1,4-Cyclohexanediol,1-(2-hydroxyethyl)-, trans- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Cyclohexanediol,1-(2-hydroxyethyl)-, trans-
- Isorengyol
- F92736
- AKOS032948445
- 1-(2-Hydroxyethyl)-1,4-cyclohexanediol
- Forsythinol
- CS-0017066
- FS-9174
- AKOS040762279
- Q27155115
- NCI60_009336
- SCHEMBL3899125
- 1,1-(2-hydroxyethyl)-, cis
- C17527
- 93675-85-5
- 1-(2-hydroxyethyl)cyclohexane-1,4-diol
- HY-N1523
- Rengyol
- 1823328-36-4
- Cis-1-(2-Hydroxyethyl)-1,4-cyclohexanediol
- CHEBI:81160
- Trans-1-(2-Hydroxyethyl)-1,4-cyclohexanediol
- NSC628867
- SCHEMBL13619428
- 101489-38-7
- NSC-628867
- 1,4-Cyclohexanediol,1-(2-hydroxyethyl)-, cis
- SID494260
- CHEMBL2003988
-
- Inchi: 1S/C8H16O3/c9-6-5-8(11)3-1-7(10)2-4-8/h7,9-11H,1-6H2/t7-,8-
- InChI Key: TWORTZAXDSRCIT-ZKCHVHJHSA-N
- SMILES: [C@]1(CCO)(O)CC[C@@H](O)CC1
Computed Properties
- Exact Mass: 160.109944368g/mol
- Monoisotopic Mass: 160.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 60.7Ų
1,4-Cyclohexanediol,1-(2-hydroxyethyl)-, trans- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I439980-100mg |
Isorengyol |
101489-38-7 | 100mg |
$ 1800.00 | 2023-09-07 |
1,4-Cyclohexanediol,1-(2-hydroxyethyl)-, trans- Production Method
Production Method 1
Production Method 2
1.2 Reagents: Trifluorotoluene ; 25 min; 25 min
1.3 Reagents: Silver carbonate ; 4 h, rt
- Synthesis of 1,3-diols via controlled, radical-mediated C-H functionalization, World Intellectual Property Organization, , ,
Production Method 3
- Photochemical synthesis of halleridone, hallerone, rengyol and derivatives, Tetrahedron, 1987, 43(19), 4447-51
1,4-Cyclohexanediol,1-(2-hydroxyethyl)-, trans- Raw materials
- 4-[2-(acetyloxy)ethyl]-4-hydroxy-2,5-cyclohexadien-1-one
- ethyl 2-(1-hydroxy-4-oxo-cyclohexyl)acetate
- 2-[cis-4-(Acetyloxy)cyclohexyl]ethyl N-(2,2,2-trifluoroethyl)carbamate
1,4-Cyclohexanediol,1-(2-hydroxyethyl)-, trans- Preparation Products
1,4-Cyclohexanediol,1-(2-hydroxyethyl)-, trans- Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 1,4-Cyclohexanediol,1-(2-hydroxyethyl)-, trans-
1,4-Cyclohexanediol, 1-(2-Hydroxyethyl)-, trans- (CAS No. 101489-38-7)
1,4-Cyclohexanediol, 1-(2-hydroxyethyl)-, trans- is a versatile organic compound with the CAS registry number 101489-38-7. This compound belongs to the class of diols and is characterized by its cyclohexane ring structure with two hydroxyl groups at the 1 and 4 positions. The trans configuration indicates that the hydroxyl groups are positioned on opposite sides of the ring. This compound has gained significant attention in recent years due to its unique properties and wide-ranging applications in various fields.
The molecular structure of 1,4-cyclohexanediol plays a crucial role in its chemical behavior. The cyclohexane ring provides stability and rigidity, while the hydroxyl groups enable participation in hydrogen bonding and other intermolecular interactions. This makes it an excellent candidate for use in polymer synthesis, where its ability to form strong intermolecular bonds is highly valued. Recent studies have highlighted its potential as a building block for creating advanced materials with tailored mechanical and thermal properties.
In terms of synthesis, trans-1,4-cyclohexanediol can be prepared through various methods, including catalytic hydrogenation of cyclohexadienediol derivatives or through oxidation of cyclohexane diols. The choice of synthesis method depends on the desired purity and scale of production. Researchers have also explored green chemistry approaches to synthesize this compound, focusing on reducing environmental impact while maintaining high yields.
The applications of trans-1,4-cyclohexanediol span across multiple industries. In the field of materials science, it is widely used as a monomer for producing polyesters and polyurethanes. These materials find applications in automotive components, textiles, and construction materials due to their excellent durability and flexibility. Recent advancements have also seen its use in the development of biodegradable polymers, aligning with global efforts to reduce plastic waste.
In the pharmaceutical industry, trans-1,4-cyclohexanediol serves as an intermediate in the synthesis of various drugs and APIs (Active Pharmaceutical Ingredients). Its ability to form stable complexes with metal ions makes it valuable in drug delivery systems and contrast agents for medical imaging. Emerging research is exploring its potential in creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
The chemical properties of trans-1,4-cyclohexanediol make it an ideal candidate for use in adhesives and coatings. Its high boiling point and ability to form strong hydrogen bonds contribute to excellent adhesion properties. Recent studies have focused on incorporating this compound into eco-friendly adhesives that offer superior performance without compromising environmental safety.
In terms of environmental impact, researchers are investigating ways to optimize the production process of trans-1,4-cyclohexanediol to minimize waste and energy consumption. Green chemistry principles are being integrated into synthesis methods to ensure sustainability while maintaining product quality. These efforts align with global initiatives aimed at reducing carbon footprints across industrial sectors.
The demand for CAS No. 101489-38-7 continues to grow as new applications are discovered across diverse industries. Its versatility as a chemical building block positions it as a key player in the development of advanced materials and innovative solutions for modern challenges. As research progresses, we can expect even more groundbreaking applications that leverage the unique properties of this compound.
In conclusion, trans-1,4-cyclohexanediol, with its CAS number 101489-38-7, stands out as a critical compound with immense potential across multiple domains. Its role in polymer science, pharmaceuticals, adhesives, and sustainable materials highlights its importance in driving technological advancements. With ongoing research focusing on optimizing its synthesis and expanding its applications, this compound is poised to play an increasingly significant role in shaping future innovations.
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